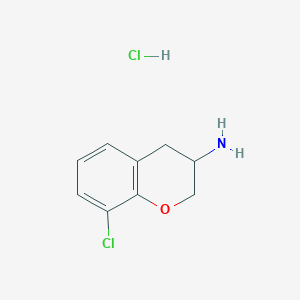

8-Chloro-chroman-3-ylamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;/h1-3,7H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEWPOLSFAHNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors

Synthetic Pathways to 8-Chloro-chroman-3-ylamine Hydrochloride

The construction of this compound is not a trivial process and typically involves the initial synthesis of a suitable chroman precursor, followed by targeted functionalization.

General Approaches to Chroman-3-ylamine Synthesis

The synthesis of the core chroman-3-ylamine structure can be approached through several strategies, most commonly involving the formation of a chroman-3-one (B94795) intermediate followed by reductive amination.

One efficient method for the synthesis of the chroman-3-one scaffold involves the gold-catalyzed oxidation of readily available propargyl aryl ethers. This approach offers a step-economic and efficient route to this versatile heterocycle. The general reaction is depicted below:

Scheme 1: Gold-catalyzed synthesis of chroman-3-ones from propargyl aryl ethers.

An alternative strategy involves a zinc-mediated cascade reaction of 3-chlorochromones with alkyl NHPI esters, leading to 2-alkyl-substituted chroman-4-ones. google.com While this provides a different regioisomer, subsequent chemical transformations could potentially yield the desired 3-amino functionality.

Once the chroman-3-one precursor is obtained, the amine group at the 3-position is typically introduced via reductive amination. wikipedia.orggoogle.comnih.gov This one-pot reaction involves the treatment of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. wikipedia.orggoogle.comnih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the reduction of the intermediate imine in the presence of the ketone. wikipedia.orggoogle.comnih.gov

Scheme 2: Reductive amination of a chroman-3-one to yield a chroman-3-ylamine.

Specific Chemical Transformations for the Introduction of Chlorine at Position 8

The introduction of the chlorine atom at the 8-position of the chroman ring is a critical step. This is typically achieved through electrophilic aromatic substitution on a phenol (B47542) or a chromanone derivative.

A plausible synthetic route starts with the chlorination of a suitable phenol precursor. For instance, 2-chlorophenol (B165306) can be synthesized from phenol by direct chlorination using various reagents. google.com This chlorinated phenol can then be used as a starting material for the construction of the chroman ring system.

Alternatively, chlorination can be performed on a pre-formed chromanone ring. For example, iodine(III)-mediated oxidative chlorination of chromone (B188151) derivatives using alkyl halides as both the solvent and halogen source has been reported to be effective for halogenation at the 3-position, but similar principles of electrophilic substitution could potentially be adapted for the 8-position of a chromanone under specific conditions. rsc.org

A key intermediate for the synthesis of the target molecule is 8-chloro-chroman-3-one. The synthesis of a related compound, 8-chloro-7-hydroxychroman-4-one, has been documented, suggesting the feasibility of synthesizing the required 8-chloro-substituted chromanone precursor. researchgate.net

Methods for Amine Functionalization at Position 3

As previously mentioned, the primary method for introducing the amine group at the 3-position of the chroman ring is through the reductive amination of the corresponding 8-chloro-chroman-3-one. wikipedia.orggoogle.comnih.gov This reaction is highly versatile and can be carried out under various conditions. semanticscholar.orgorganic-chemistry.org

The process involves the in-situ formation of an imine or enamine intermediate from the reaction of the ketone with an amine, which is then reduced to the desired primary amine. The choice of amine source and reducing agent can be optimized to maximize the yield of the primary amine and minimize the formation of secondary or tertiary amine byproducts. semanticscholar.org

For the synthesis of the primary amine, ammonia or a protected form of ammonia is used. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The final step in the synthesis of the target compound involves the formation of the hydrochloride salt by treating the free base of 8-chloro-chroman-3-ylamine with hydrochloric acid.

Stereoselective Synthesis and Enantiomeric Purity

The carbon atom at the 3-position of 8-Chloro-chroman-3-ylamine is a chiral center, meaning the compound can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making their stereoselective synthesis or separation a crucial aspect of its chemical development.

Asymmetric Synthesis Techniques for Chiral Chromans

Achieving enantiomeric purity can be accomplished through asymmetric synthesis, which aims to produce one enantiomer selectively. Several strategies can be employed:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. rsc.org For instance, chiral amines or phosphoric acids can catalyze the enantioselective formation of chromane (B1220400) derivatives.

Metal-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine derived from 8-chloro-chroman-3-one, using a chiral metal catalyst (e.g., based on ruthenium or rhodium) can provide direct access to the enantiomerically enriched amine. nih.gov

Resolution Strategies for Enantiomers

If the synthesis results in a racemic mixture (an equal mixture of both enantiomers), the enantiomers can be separated through a process called chiral resolution. wikipedia.org Common resolution strategies for amines include:

Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base.

Chiral Chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase. The two enantiomers will interact differently with the chiral stationary phase, leading to their separation. google.com

Role as a Chemical Intermediate

The strategic placement of the chloro and amine functionalities on the chromane scaffold makes this compound a highly sought-after intermediate in the synthesis of more complex and biologically active molecules.

Precursor in the Synthesis of Dopamine-β-hydroxylase Inhibitors

Dopamine-β-hydroxylase (DBH) is a crucial enzyme responsible for the conversion of dopamine (B1211576) to norepinephrine. wikipedia.org Inhibition of this enzyme has been investigated as a therapeutic strategy for various cardiovascular and neurological disorders. nih.govnih.gov this compound serves as a key precursor for a class of potent DBH inhibitors. The amine group provides a reactive handle for the construction of more elaborate side chains necessary for binding to the enzyme's active site. For instance, chromane and thiochromane-3-yl-1,3-dihydroimidazoles have been identified as inhibitors of dopamine-beta-hydroxylase, and the synthesis of these compounds can utilize intermediates like this compound. google.com

Building Block for Novel Bioactive Compounds

The chromane core is a privileged scaffold in medicinal chemistry, and the introduction of an amine group at the 3-position, as seen in this compound, opens up a vast chemical space for the synthesis of novel bioactive compounds. This intermediate can be utilized in multicomponent reactions, such as the Mannich reaction, to introduce further diversity and complexity. nih.govbohrium.com The resulting aminomethylated derivatives have been explored for a wide range of biological activities. researchgate.net

Intermediates for other Chromane-Based Scaffolds

Beyond its direct use in creating bioactive molecules, this compound can be chemically modified to generate other important chromane-based scaffolds. The amine functionality can be transformed into various other functional groups, allowing for the construction of a diverse library of chromane derivatives. For example, the amine can be acylated, alkylated, or used in cyclization reactions to build fused ring systems. These new scaffolds can then be further elaborated to create compounds with unique three-dimensional structures and potential therapeutic applications. The synthesis of various substituted chromones and other heterocyclic systems often relies on the strategic functionalization of chromanone precursors, highlighting the importance of intermediates like this compound. nih.gov

Structure Activity Relationship Sar Studies

Influence of the 8-Chloro Substituent on Biological Activity and Chemical Properties

The introduction of a chlorine atom at the 8-position of the chroman-3-ylamine scaffold profoundly influences its electronic properties, lipophilicity, and metabolic stability, which in turn can significantly alter its biological activity.

Halogenation is a common strategy in medicinal chemistry to enhance the potency and efficacy of drug candidates. Halogens can alter the pharmacokinetic and pharmacodynamic properties of a molecule. While direct SAR studies on 8-halo-chroman-3-ylamines are limited, insights can be drawn from related heterocyclic systems.

For instance, in the context of other bioactive scaffolds, the introduction of a halogen atom can lead to enhanced binding affinity with target proteins. This is often attributed to the halogen's ability to form halogen bonds, a type of non-covalent interaction with electron-donating atoms in the protein's binding pocket. The position of the halogen is crucial; for example, in thiochromone (B8434766) derivatives, a nitro group at the 8th position, which is also an electron-withdrawing group, was found to enhance inhibitory activity against the Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) target. nih.gov

The nature of the halogen itself is also a key determinant of activity. The order of electronegativity (F > Cl > Br) and size (Br > Cl > F) can lead to different biological outcomes. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, substitutions with different halogens at various positions resulted in a range of biological activities. nih.gov

Comparing 8-Chloro-chroman-3-ylamine hydrochloride to its non-halogenated parent compound, chroman-3-ylamine, or isomers with the chloro group at other positions (e.g., 6-chloro-chroman-3-ylamine) can provide valuable SAR insights. The 8-chloro substituent is expected to increase the lipophilicity of the molecule, which could enhance its ability to cross cell membranes.

Role of the Chromane (B1220400) Ring System in Ligand-Receptor Interactions

The chromane ring system serves as a rigid scaffold that orients the key pharmacophoric elements—the amine group and the substituted phenyl ring—in a specific spatial arrangement for optimal interaction with the target receptor. The oxygen atom in the chromane ring can act as a hydrogen bond acceptor, further anchoring the ligand in the binding site. The planarity and aromaticity of the fused benzene (B151609) ring contribute to binding through π-π stacking interactions with aromatic amino acid residues in the receptor.

Studies on various chromane derivatives have established the importance of this heterocyclic system for a range of biological activities, including antimicrobial and anticancer effects. nih.gov The conformation of the dihydropyran ring of the chromane system is also a determining factor in biological activity.

Effect of Stereochemistry at Chiral Centers (e.g., C3) on Biological Activity

The carbon atom at the 3-position (C3) of 8-Chloro-chroman-3-ylamine is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-8-Chloro-chroman-3-ylamine. Stereochemistry is a critical factor in the biological activity of many chiral compounds, as biological macromolecules such as enzymes and receptors are themselves chiral.

It is well-established that different enantiomers of a drug can exhibit different pharmacological activities, with one enantiomer often being significantly more potent than the other. For example, in a study of 3-Br-acivicin isomers, only the natural (5S, αS) isomers showed significant potency in inhibiting P. falciparum proliferation, suggesting that stereochemistry is crucial for biological recognition and uptake. niscpr.res.in Although this study is on a different scaffold, the principle of stereoselectivity is broadly applicable. The differential binding of enantiomers is attributed to the three-point attachment model, where one enantiomer can achieve a more favorable interaction with the binding site than the other.

Modifications of the Amine Moiety and their SAR Implications

The primary amine group at the C3 position is a key functional group that is often involved in crucial interactions with the biological target, such as forming salt bridges or hydrogen bonds. Modifications to this amine moiety can have a profound impact on the compound's activity.

For instance, converting the primary amine to a secondary or tertiary amine by introducing alkyl or aryl substituents can alter the compound's basicity, lipophilicity, and steric profile. In a review of aminomethylated 8-hydroxyquinolines, various primary and secondary amines were used in the Mannich reaction, leading to a diverse library of compounds with a range of pharmacological activities. mdpi.comnih.gov This suggests that the nature of the substituent on the amine can be tailored to optimize activity for a specific target.

Below is a table illustrating potential modifications to the amine moiety and their likely impact on properties:

| Modification | Potential Impact on Properties |

| Primary Amine (-NH2) | Can act as a hydrogen bond donor and acceptor. |

| Secondary Amine (-NHR) | Increases lipophilicity; may alter binding selectivity. |

| Tertiary Amine (-NR2) | Further increases lipophilicity; may introduce steric hindrance. |

| Acetylation (-NHCOCH3) | Removes basicity; introduces a hydrogen bond acceptor. |

Exploration of Substitution Patterns on the Chromane Phenyl Ring

The position and nature of substituents on the phenyl ring of the chromane scaffold are critical determinants of biological activity. As discussed, the 8-chloro substituent significantly influences the molecule's properties. The exploration of other substitution patterns provides valuable SAR data.

For example, studies on 8-ethoxycoumarin derivatives have shown that various substituents on the coumarin (B35378) ring system lead to a wide range of antimicrobial activities. nih.govresearchgate.net In the case of thiochromene derivatives, aromatic substituents at the 3rd position with strong electron-withdrawing groups were found to increase potency against Leishmania donovani. nih.gov This underscores the electronic and steric effects of substituents on the phenyl ring in modulating biological activity.

The following table summarizes the potential effects of different substituents on the chromane phenyl ring based on general medicinal chemistry principles:

| Position | Substituent Type | Potential SAR Implications |

| C6 | Electron-donating (e.g., -OCH3) | May increase electron density of the ring, potentially altering binding. |

| C7 | Electron-withdrawing (e.g., -NO2) | Can influence the acidity of a neighboring hydroxyl group or the basicity of the amine. |

| C8 | Halogen (e.g., -Cl, -F) | Increases lipophilicity, can form halogen bonds, alters electronic profile. |

Biological Activity and Target Modulation

Enzyme Inhibition Studies

Based on available research, specific inhibitory data for 8-Chloro-chroman-3-ylamine hydrochloride against the following enzymes is not well-documented. Studies on analogous compounds are mentioned for contextual understanding of the broader chroman chemical class.

Dopamine-β-hydroxylase (DBH) Inhibition

No direct studies detailing the inhibition of Dopamine-β-hydroxylase (DBH) by this compound were identified. However, the chroman-3-yl scaffold is a key component in the development of potent DBH inhibitors. For instance, a more complex derivative, (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride, has been identified as a potent and peripherally selective DBH inhibitor. nih.gov This suggests that the chroman-3-amine core structure is suitable for binding to the DBH active site, although the specific contribution of an 8-chloro substituent has not been characterized.

Cholinesterase (AChE and BuChE) Inhibition

There is no specific information available regarding the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) by this compound.

Heat Shock Protein 90 (Hsp90) Inhibition

No studies were found that specifically evaluate the inhibitory activity of this compound against Heat Shock Protein 90 (Hsp90).

Rho Kinase (ROCK) Inhibition

Direct inhibitory data for this compound against Rho Kinase (ROCK) is not available. However, derivatives of the chroman-3-amine scaffold, specifically chroman-3-amides, have been investigated as highly potent ROCK inhibitors. miami.edu One such derivative, known as Chroman 1, which is derived from a 6-methoxy-chroman-3-amine core, shows extremely potent inhibition of ROCK2 with a half-maximal inhibitory concentration (IC₅₀) of less than 1 nM. caymanchem.com It also displays high selectivity for ROCK2 over other kinases like PKA (IC₅₀ = 1,740 nM) and MRCKα (IC₅₀ = 127 nM). caymanchem.com This indicates the potential of the chroman-3-amine structure as a foundational element for ROCK inhibitors.

Table 1: ROCK Inhibition by a Related Chroman Derivative This table presents data for a related compound, Chroman 1, to illustrate the potential of the chroman scaffold, as no direct data for this compound is available.

Other Kinase Inhibition (e.g., FGFR, GAK)

There is no specific information available concerning the inhibition of Fibroblast Growth Factor Receptor (FGFR), Cyclin G-associated kinase (GAK), or other kinases by this compound.

Acyl Coenzyme A Cholesterol Acyltransferase, Monoamine Oxidase, Cathepsin D, c-Jun N-terminal Kinases

No research findings were identified that describe the inhibitory effects of this compound on Acyl Coenzyme A Cholesterol Acyltransferase (ACAT), Monoamine Oxidase (MAO), Cathepsin D, or c-Jun N-terminal Kinases (JNK).

Receptor Modulation

The interaction of chemical compounds with various receptors is a cornerstone of pharmacological research. This section explores the known modulatory effects of this compound on specific receptor systems.

Adenosine Receptor Antagonism

Adenosine receptors play a crucial role in a wide array of physiological processes. Extensive searches of scientific databases and literature have been conducted to determine if this compound exhibits any antagonist activity at these receptors. Based on the available data, there is currently no specific information to suggest that this compound acts as an adenosine receptor antagonist.

Serotonin (B10506) (5-HT) Receptors (e.g., 5-HT6)

Serotonin receptors, including the 5-HT6 subtype, are significant targets in the development of treatments for central nervous system disorders. An in-depth search of scientific literature was conducted to ascertain if this compound interacts with these receptors. At present, there is no specific information available to suggest that this compound has any modulatory effects on serotonin receptors such as 5-HT6.

Antimicrobial Activities

The rise of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. This section reviews the documented antibacterial and antifungal efficacy of this compound.

Antibacterial Efficacy

The potential for new compounds to combat bacterial infections is of significant interest. A comprehensive search of the scientific literature was undertaken to find evidence of the antibacterial properties of this compound. Based on the available research, there is no specific data detailing the antibacterial efficacy of this particular compound. While the broader class of chroman derivatives has been investigated for antibacterial properties, specific findings for this compound are not present in the current scientific literature.

Antifungal Efficacy

Fungal infections pose a significant health threat, necessitating the discovery of novel antifungal agents. A thorough review of scientific literature was conducted to determine the antifungal activity of this compound. Currently, there is no specific information available in the scientific literature regarding the antifungal efficacy of this compound. Research into the antifungal potential of the broader chroman chemical family is ongoing, but specific data for this compound has not been reported.

Neuroprotective and Neurological Activities

An extensive review of published scientific studies indicates that there is no research investigating the effects of this compound on the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's Disease.

There is no available data from preclinical or clinical studies to suggest that this compound has therapeutic potential in the context of neurodegenerative disorders.

Antiproliferative and Anticancer Activities

There is a lack of published research on the antiproliferative and anticancer activities of this compound.

Computational Studies and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Ligand-Target Binding Site Analysis

The analysis of the ligand-target binding site is a critical first step in understanding the potential therapeutic action of 8-Chloro-chroman-3-ylamine hydrochloride. For chroman derivatives, a variety of biological targets have been investigated. For instance, chroman-based analogs have been identified as having a notable affinity for the serotonin (B10506) (5-HT) transporter. doi.org The binding of these compounds to the serotonin transporter is of significant interest for the development of novel antidepressants. doi.org In a docking study, the chroman core of the ligand would be positioned within the binding pocket of the transporter, and the interactions of its substituents would be analyzed.

The 8-chloro substituent on the aromatic ring of this compound would be expected to form specific interactions within the binding site. Halogen bonds, a type of non-covalent interaction, could play a crucial role in the binding affinity and selectivity. The 3-ylamine group is also a key feature for interaction, likely forming hydrogen bonds with amino acid residues in the target protein. For example, in studies of similar chromane (B1220400) derivatives targeting the enzyme SIRT2, substitutions at the 2-, 6-, and 8-positions were found to be crucial for inhibitory activity, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable. nih.gov

In the context of dipeptidyl peptidase 4 (DPP-4) inhibition, another target for chroman-based compounds, the amine group of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs was found to be a key interacting moiety. nih.gov Therefore, in a binding site analysis of this compound, particular attention would be paid to the hydrogen bonding capacity of the amine group and the potential for the chlorine atom to engage in halogen bonding or hydrophobic interactions.

Prediction of Binding Affinity and Pose

Following the identification of potential binding sites, molecular docking simulations are employed to predict the binding affinity and the most stable binding pose of the ligand. The binding affinity is often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

For a series of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives, molecular docking studies against anti-apoptotic proteins like Bcl-2 revealed that specific substitutions significantly influenced the docking score. researchgate.net Similarly, for this compound, docking simulations would generate a range of possible binding poses, which would be ranked based on their predicted binding affinities.

The predicted binding affinity is influenced by a combination of factors, including electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic interactions. The chloro group at the 8-position can contribute to the binding affinity through favorable hydrophobic and halogen bonding interactions. The protonated amine group in the hydrochloride salt would be expected to form strong electrostatic and hydrogen bond interactions with negatively charged or polar residues in the binding site.

An illustrative example of predicted binding affinities for related chroman derivatives targeting different proteins is presented in the table below. It is important to note that these are representative values for analogous compounds and not for this compound itself.

Table 1: Representative Predicted Binding Affinities of Chroman Derivatives for Various Targets

| Chroman Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 6-isopropyl-3-formyl chromone (B188151) | Insulin-Degrading Enzyme (IDE) | -8.5 | nih.gov |

| 2-(4-hydroxybenzyl) 3,5,7-trihydroxychroman-4-one (B11900739) derivative (SII) | Cyclooxygenase-2 (COX-2) | -77.59 (Moldock Score) | sciencescholar.usresearchgate.net |

| 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analog (22a) | Dipeptidyl Peptidase 4 (DPP-4) | IC50 ≈ 2.0 nM | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing for the analysis of its conformational changes and stability over time. nih.gov This method simulates the movement of atoms and molecules, offering deeper insights than static docking models.

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.comucalgary.ca For this compound, the chroman ring has a degree of flexibility, and the orientation of the 3-ylamine group can vary. MD simulations can explore the conformational landscape of the molecule in a simulated physiological environment (e.g., in a water box). mdpi.com

The stability of different conformers can be assessed by analyzing their potential energy over the simulation time. The most stable conformation is the one that the molecule adopts for the majority of the simulation time. organicchemistrytutor.com The presence of the chloro substituent and the amine group will influence the preferred conformation due to steric and electronic effects. The puckering of the dihydropyran ring in the chroman structure is a key conformational feature that would be analyzed. youtube.com

Dynamic Interactions with Biological Targets

MD simulations are particularly valuable for studying the dynamic interactions between a ligand and its biological target. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal how the ligand and protein adapt to each other's presence over time. These simulations can confirm the stability of the interactions predicted by docking and identify other transient interactions that may be important for binding.

For this compound, an MD simulation of its complex with a target protein (e.g., the serotonin transporter) would track the distances and angles of hydrogen bonds, hydrophobic contacts, and any halogen bonds formed by the chloro group. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be calculated to assess the stability of the complex. A stable complex would exhibit low RMSD fluctuations over the course of the simulation. nih.gov Furthermore, the root-mean-square fluctuation (RMSF) of individual residues in the binding site can highlight which residues are most affected by the ligand's presence.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

A QSAR study on a series of N-aryl derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase, targets for Alzheimer's disease, demonstrated the importance of descriptors such as lipophilicity (AlogP98), molecular shape (Wiener, Kappa-1-AM), and electronic properties (Dipole-Mag). nih.gov For a series of compounds including this compound, a QSAR model would be developed by calculating a range of molecular descriptors. These descriptors can be categorized as:

Topological descriptors: Describing the connectivity of atoms in the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Characterizing the electronic properties, such as partial charges and dipole moment.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.

The biological activity data (e.g., IC50 values) for the series of compounds would be correlated with the calculated descriptors using statistical methods like multiple linear regression or machine learning algorithms. nih.gov The resulting QSAR equation would indicate which descriptors have the most significant impact on the activity. For this compound, the model might reveal the importance of the chloro-substituent's position and electronic properties for its biological effect.

An illustrative table of descriptors that would be relevant for a QSAR analysis of chroman derivatives is provided below.

Table 2: Representative Molecular Descriptors for QSAR Analysis of Chroman Derivatives

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Electronic | HOMO/LUMO Energy | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. nih.gov |

No Specific Research Found for "this compound" in Computational Studies

Despite a comprehensive search of scientific databases and literature, no specific computational studies, molecular modeling, pharmacophore analyses, or mechanistic insights for the chemical compound this compound were identified.

The search included queries for:

Quantitative Structure-Activity Relationship (QSAR) studies

Molecular dynamics and docking simulations

Pharmacophore model generation and virtual screening campaigns

Computational analyses of its mechanism of action

While general information regarding the commercial availability of this compound as a chemical building block for research and development is accessible chemimpex.comsigmaaldrich.com, specific in-depth computational research on this molecule is not present in the public domain.

General methodologies for computational drug design, such as the development of predictive models for biological activity, the identification of key molecular descriptors, pharmacophore modeling, and virtual screening, are well-established practices in medicinal chemistry. taylorandfrancis.comnih.gov These techniques are broadly applied to various classes of molecules to accelerate drug discovery efforts. For instance, in silico studies have been conducted on derivatives of other heterocyclic systems like coumarins and indoles to explore their potential biological activities. biointerfaceresearch.comrsc.org However, the application of these specific techniques to this compound has not been documented in the available literature.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the computational studies and molecular modeling of this compound that adheres to the requested structure and content inclusions. The absence of specific research findings prevents a thorough discussion on the development of predictive models, identification of molecular descriptors, pharmacophore modeling, and mechanistic insights directly related to this compound.

Derivatization Strategies for Analytical and Research Applications

Strategies for Modifying Polarity and Volatility for Chromatographic Separation

The primary goal of the derivatization strategies discussed above—acylation, alkylation, and silylation—is to modify the physicochemical properties of 8-Chloro-chroman-3-ylamine to make it more suitable for chromatographic analysis, particularly GC. jfda-online.com

By converting the polar primary amine into a less polar, more volatile derivative, several analytical challenges are overcome:

Improved Peak Shape: The reduction in polarity minimizes interactions with active sites on the column, leading to more symmetrical and sharper peaks.

Increased Volatility: This is a prerequisite for analysis by GC, allowing the compound to be vaporized without decomposition. bre.com

Enhanced Separation: Modifying the polarity can alter the retention time of the analyte, potentially improving its separation from other components in a complex mixture.

For HPLC, while volatility is not a concern, derivatization can be used to modify polarity to improve retention and separation on reversed-phase columns. Converting the hydrophilic amine to a more hydrophobic derivative can increase its retention on a C18 or C8 column, allowing for better separation from polar interferences that elute early in the chromatogram. psu.edu

Introduction of Fluorescent or Chromophoric Tags for Detection

For HPLC analysis, especially when high sensitivity is required, the introduction of a fluorescent or chromophoric tag is a common strategy. psu.edu Since 8-Chloro-chroman-3-ylamine hydrochloride itself may not possess a strong chromophore or fluorophore, derivatization can impart these properties, significantly enhancing its detectability by UV-Vis or fluorescence detectors.

Reagents for this purpose are designed to react specifically with the primary amine group and attach a molecule with strong light-absorbing or light-emitting properties.

Table 4: Reagents for Introducing Fluorescent or Chromophoric Tags

| Reagent | Type of Tag | Detection Method |

| Dansyl Chloride | Fluorescent | Fluorescence Detection |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescent | Fluorescence Detection |

| o-Phthalaldehyde (OPA) | Fluorescent | Fluorescence Detection (in the presence of a thiol) |

| Coumarin-based reagents | Fluorescent | Fluorescence Detection nih.gov |

| 2,4-Dinitrofluorobenzene (DNFB) | Chromophoric | UV-Vis Detection |

The choice of tagging reagent depends on the desired sensitivity, the detection capabilities of the instrument, and the reaction conditions. Coumarin-based derivatization reagents, for example, can offer high sensitivity for fluorescence detection in LC-MS analysis. nih.gov The derivatization reaction typically involves incubating the analyte with the tagging reagent under specific pH and temperature conditions to ensure complete reaction.

Derivatization for Mass Spectrometry Analysis (e.g., ESI-MS/MS)

The analysis of this compound by electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be significantly enhanced through chemical derivatization. The primary amine group in the molecule is the main target for such modifications. Derivatization aims to improve ionization efficiency, increase the mass of the analyte to move it out of the low-mass interference region, and introduce specific fragmentation patterns that aid in structural elucidation and quantification.

Common derivatization strategies for primary amines involve acylation, silylation, and the introduction of permanently charged moieties. These modifications can lead to more stable and predictable fragmentation in the mass spectrometer. For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can improve volatility for gas chromatography-mass spectrometry (GC-MS), though for LC-MS, reagents that introduce a charge or a readily ionizable group are more common. iu.edu

One widely used derivatization agent for primary amines in LC-MS is dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride). nih.govsigmaaldrich.com The reaction of dansyl chloride with the primary amine of 8-Chloro-chroman-3-ylamine forms a stable sulfonamide. This derivatization offers several advantages for ESI-MS/MS analysis:

Increased Hydrophobicity: The dansyl group enhances the retention of the polar amine on reverse-phase chromatography columns, allowing for better separation from other components in a complex matrix. nih.gov

Improved Ionization: The tertiary amine in the dansyl group is readily protonated, leading to a significant increase in signal intensity in positive ion mode ESI. nih.gov

Characteristic Fragmentation: The dansylated derivative produces a characteristic fragment ion corresponding to the dansyl moiety upon collision-induced dissociation (CID), which is useful for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis. nih.gov

Another effective class of derivatization reagents are N-hydroxysuccinimide (NHS) esters. thermofisher.com These reagents react with primary amines to form stable amide bonds. By choosing an NHS ester with a specific tag, such as one containing a quaternary ammonium (B1175870) group, a permanent positive charge can be introduced into the molecule, which greatly enhances ESI sensitivity.

The table below summarizes potential derivatization reagents for 8-Chloro-chroman-3-ylamine and their expected benefits for ESI-MS/MS analysis.

| Derivatization Reagent | Reactive Group | Functional Group Introduced | Key Advantages for ESI-MS/MS |

| Dansyl Chloride | Sulfonyl chloride | Dansyl (dimethylaminonaphthylsulfonyl) | Increased hydrophobicity, improved ionization, characteristic fragment |

| N-Succinimidyloxycarbonylmethyl)-tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) | Succinimidyl ester | Phosphonium ion tag | Introduction of a permanent positive charge, enhanced sensitivity |

| Trifluoroacetic anhydride (TFAA) | Anhydride | Trifluoroacetyl | Increased volatility (for GC-MS), potential for specific fragmentation |

It is important to note that the selection of the derivatization reagent and the optimization of the reaction conditions are crucial for achieving the desired analytical performance. Factors such as reaction time, temperature, pH, and solvent must be carefully controlled to ensure complete derivatization and avoid the formation of byproducts. usda.gov

Chemical Modification for Immobilization or Probe Development

The primary amine of this compound serves as a versatile handle for chemical modification, enabling its immobilization onto solid supports or its development into a fluorescent probe. These applications are critical for various research purposes, including affinity chromatography, target identification studies, and bio-imaging.

Immobilization Strategies:

Immobilization involves covalently attaching the molecule of interest to a solid support, such as agarose (B213101) beads, magnetic nanoparticles, or a polymer resin. nih.gov For 8-Chloro-chroman-3-ylamine, the primary amine can be coupled to a variety of activated solid supports. Common methods include:

Amide Bond Formation: Supports activated with N-hydroxysuccinimide (NHS) esters or those containing carboxylic acid groups that can be activated in situ with coupling agents like carbodiimides (e.g., EDC) and NHS, will readily react with the primary amine to form a stable amide linkage. chemrxiv.org

Epoxy-activated Supports: Resins containing epoxide groups can react with the primary amine through a ring-opening reaction, forming a stable covalent bond.

Isothiocyanate-activated Supports: These supports react with the primary amine to form a thiourea (B124793) linkage.

The choice of the solid support and the coupling chemistry depends on the intended application. For example, for affinity chromatography to isolate target proteins, a support with low non-specific binding, such as agarose, is often preferred. nih.gov

Probe Development:

To develop a fluorescent probe, 8-Chloro-chroman-3-ylamine can be conjugated to a fluorophore. The primary amine is an excellent nucleophile for reacting with various amine-reactive fluorescent dyes. thermofisher.combiomol.com Commonly used classes of fluorescent labels include:

Succinimidyl Esters (NHS esters): A wide variety of fluorophores are commercially available as NHS esters, which react efficiently with primary amines to form stable amide bonds. thermofisher.com

Isothiocyanates: These reagents react with the primary amine to form a stable thiourea linkage, attaching the fluorescent moiety to the chroman scaffold. nih.gov

Sulfonyl Chlorides: Reagents like dansyl chloride, in addition to their use in MS derivatization, are also used to create fluorescently labeled molecules. sigmaaldrich.com

The selection of the fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability. The resulting fluorescent probe can then be used in various biological assays, for example, to visualize the localization of the molecule within cells or to study its interaction with biological targets through techniques like fluorescence polarization or FRET.

The table below outlines potential strategies for the chemical modification of 8-Chloro-chroman-3-ylamine for immobilization and probe development.

| Application | Modification Strategy | Reagent/Support Type | Linkage Formed |

| Immobilization | Amide Bond Formation | NHS-activated agarose, Carboxylic acid-functionalized resin (+EDC/NHS) | Amide |

| Ring Opening | Epoxy-activated sepharose | Amine | |

| Thiourea Formation | Isothiocyanate-functionalized beads | Thiourea | |

| Probe Development | Fluorescent Labeling | Fluorescein isothiocyanate (FITC) | Thiourea |

| Fluorescent Labeling | Rhodamine B isothiocyanate (RBITC) | Thiourea | |

| Fluorescent Labeling | Alexa Fluor™ NHS Esters | Amide | |

| Fluorescent Labeling | Dansyl Chloride | Sulfonamide |

These derivatization strategies highlight the chemical versatility of this compound, enabling its adaptation for a wide range of analytical and research applications beyond its primary use.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes

The efficient and versatile synthesis of 8-Chloro-chroman-3-ylamine hydrochloride is paramount for its future development. While standard methods for the synthesis of chroman-3-amines likely apply, the exploration of novel synthetic routes could offer significant advantages in terms of yield, stereoselectivity, and the introduction of further diversity.

Future research in this area could focus on:

Asymmetric Synthesis: Developing stereoselective methods to obtain enantiomerically pure forms of 8-Chloro-chroman-3-ylamine is crucial, as different enantiomers often exhibit distinct pharmacological activities. This could involve the use of chiral catalysts, auxiliaries, or enzymatic resolutions.

Flow Chemistry: The application of continuous flow technologies could enable safer, more efficient, and scalable production of the target compound and its derivatives. This approach can allow for precise control over reaction parameters, leading to improved yields and purity.

Greener Synthetic Methodologies: The development of environmentally benign synthetic protocols using less hazardous reagents and solvents, and minimizing waste generation, is an important consideration for sustainable chemical manufacturing.

Late-Stage Functionalization: Investigating methods for the late-stage modification of the 8-chloro-chroman-3-amine scaffold would be highly valuable. This would allow for the rapid generation of a library of analogs with diverse substituents, facilitating structure-activity relationship (SAR) studies. A reported efficient synthetic route to Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, which involves a Mannich reaction followed by an aza-Michael reaction and SeO2 oxidation, could be adapted for the synthesis of 8-chloro-chroman-3-ylamine derivatives. researchgate.netnih.gov This method represents a way to introduce a primary aminomethyl group at the 3-position of a substituted chromone (B188151) scaffold. researchgate.netnih.gov

Discovery of New Biological Targets and Mechanisms of Action

The biological activities of chroman derivatives are diverse, ranging from antimicrobial and anticancer to neuroprotective effects. Identifying the specific biological targets and elucidating the mechanisms of action for this compound are critical steps in realizing its therapeutic potential.

Future research directions include:

High-Throughput Screening: Screening the compound against a wide array of biological targets, including enzymes, receptors, and ion channels, using high-throughput screening (HTS) technologies can rapidly identify potential areas of therapeutic interest.

Phenotypic Screening: Employing cell-based phenotypic screens can uncover unexpected biological activities and provide insights into the compound's effects on complex cellular processes.

Target Deconvolution: For promising hits from phenotypic screens, various target identification and deconvolution strategies, such as affinity chromatography, activity-based protein profiling (ABPP), and genetic approaches, can be used to pinpoint the molecular targets. For instance, 3-amino-chromane ligands have been shown to bind to the σ1 receptor with low nanomolar affinities, suggesting a potential target for this class of compounds. nih.gov

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound modulates the target's function and the downstream cellular consequences.

Exploration of Multi-Target Directed Ligands

The "one molecule, multiple targets" paradigm is gaining traction in drug discovery, particularly for complex multifactorial diseases like neurodegenerative disorders and cancer. The chroman scaffold is a privileged structure that can be elaborated to interact with multiple biological targets simultaneously.

Future research could explore the development of this compound derivatives as multi-target directed ligands (MTDLs) by:

Molecular Hybridization: Combining the 8-chloro-chroman-3-amine core with pharmacophores known to interact with other relevant targets. For example, in the context of Alzheimer's disease, this could involve incorporating fragments that inhibit cholinesterases, prevent Aβ aggregation, or chelate metal ions. nih.gov

Fragment-Based Drug Discovery: Using fragment-based approaches to identify small molecular fragments that bind to different target proteins and then linking them to the 8-chloro-chroman-3-amine scaffold.

Rational Design: Designing MTDLs based on the structural understanding of multiple target proteins. Molecular modeling and computational tools can be instrumental in designing molecules with the desired polypharmacological profile. The design of coumarin-based carbamic and amide derivatives as multipotent compounds acting on the cholinergic system and endocannabinoid system-related targets is a relevant example of this approach. nih.gov

Advanced Computational Drug Design Approaches

Computational methods are indispensable tools in modern drug discovery, accelerating the design and optimization of lead compounds. Advanced computational approaches can be applied to the study of this compound to guide its development.

Key computational strategies include:

Molecular Docking and Dynamics Simulations: Predicting the binding mode and affinity of the compound and its analogs to potential biological targets. nih.govnih.gov These simulations can provide valuable insights into the key molecular interactions and guide the design of more potent and selective inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. QSAR models can be used to predict the activity of novel analogs and prioritize them for synthesis.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features required for biological activity. This information can be used to search for novel scaffolds or to design new molecules with improved properties.

ADMET Prediction: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its derivatives at an early stage of development, helping to identify and mitigate potential liabilities.

Application in Chemical Biology and Proteomics Research

Beyond its potential as a therapeutic agent, this compound can be developed into valuable tools for chemical biology and proteomics research. The reactive amine handle provides a convenient point for chemical modification.

Future applications in this domain could involve:

Development of Chemical Probes: Synthesizing derivatives of this compound that incorporate reporter tags such as fluorophores, biotin, or photo-crosslinkers. These chemical probes can be used to visualize the subcellular localization of the compound's targets, to identify binding partners through affinity pull-down experiments, and to map protein-protein interactions.

Activity-Based Protein Profiling (ABPP): Designing activity-based probes derived from the 8-chloro-chroman-3-amine scaffold to covalently label and identify active enzymes within a specific protein family in complex biological systems.

Proteome-Wide Target Identification: Utilizing chemoproteomic approaches, where the compound is used as a bait to capture its interacting proteins from cell lysates or living cells, followed by mass spectrometry-based identification. This can provide an unbiased and comprehensive view of the compound's interactome.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Chloro-chroman-3-ylamine hydrochloride, and how can reaction yields be improved?

- Methodology:

- Begin with nucleophilic substitution or catalytic amination of 8-chlorochroman-3-one, followed by HCl salt formation. Optimize solvent polarity (e.g., ethanol/water mixtures) and temperature (40–60°C) to enhance intermediate stability .

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., amine:carbonyl ≈ 1.2:1) to minimize unreacted starting material .

- Purify via recrystallization using ethanol/diethyl ether gradients to isolate high-purity hydrochloride salts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology:

- 1H/13C-NMR: Assign peaks for the chroman ring (δ 6.8–7.2 ppm for aromatic protons) and amine group (δ 2.5–3.5 ppm). Use deuterated DMSO or CDCl3 for solubility .

- FT-IR: Confirm N–H stretching (3200–3400 cm⁻¹) and C–Cl bonds (550–750 cm⁻¹) .

- Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]+) with high-resolution ESI-MS to distinguish from byproducts .

Q. What safety protocols are critical when handling this compound in lab settings?

- Methodology:

- Use chemically resistant gloves (nitrile or neoprene) and sealed goggles to prevent dermal/ocular exposure. Avoid inhalation via fume hoods or respirators .

- Store in airtight containers under inert gas (N2/Ar) to minimize hygroscopic degradation .

- Implement spill containment kits with neutralizers (e.g., sodium bicarbonate) for acidic residues .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the amination pathways of 8-chlorochroman derivatives?

- Methodology:

- Perform kinetic isotope effect (KIE) studies to distinguish between SN1/SN2 mechanisms. Compare deuterated vs. non-deuterated substrates .

- Use computational tools (DFT) to model transition states and identify rate-limiting steps (e.g., proton transfer vs. nucleophilic attack) .

- Validate intermediates via in-situ IR or HPLC-MS trapping experiments .

Q. What strategies address discrepancies in solubility data for this compound across solvents?

- Methodology:

- Conduct phase-solubility studies in binary solvent systems (e.g., DMSO-water) using UV-Vis spectroscopy to quantify saturation points .

- Apply Hansen solubility parameters (δD, δP, δH) to predict miscibility and correlate with experimental results .

- Account for polymorphic forms via X-ray diffraction (XRD) to rule out crystalline vs. amorphous phase effects .

Q. How can computational modeling predict the metabolic stability of this compound?

- Methodology:

- Use molecular dynamics (MD) simulations to assess cytochrome P450 binding affinities. Focus on CYP3A4/2D6 isoforms for oxidation susceptibility .

- Apply ADMET predictors (e.g., SwissADME) to estimate half-life, plasma protein binding, and blood-brain barrier penetration .

- Validate in vitro using hepatocyte microsomal assays with LC-MS quantification of metabolites .

Q. What experimental designs evaluate the compound’s stability under varying pH and temperature conditions?

- Methodology:

- Prepare buffered solutions (pH 1–10) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm .

- Identify hydrolytic byproducts (e.g., chroman-3-ol derivatives) using GC-MS or NMR .

- Calculate Arrhenius activation energy (Ea) to predict shelf-life under accelerated aging conditions .

Q. How can researchers distinguish between enantiomeric forms of this compound?

- Methodology:

- Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar organic mobile phases (methanol:acetonitrile) .

- Compare circular dichroism (CD) spectra to reference standards for absolute configuration assignment .

- Synthesize diastereomeric salts (e.g., with tartaric acid) and analyze via X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.